Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate
CAS No.:
Cat. No.: VC17720437
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3S |
|---|---|
| Molecular Weight | 249.29 g/mol |
| IUPAC Name | ethyl (2E)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate |
| Standard InChI | InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7+ |
| Standard InChI Key | HHQIXQBSVIOOEN-JXMROGBWSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/1\NC(=O)C2=CC=CC=C2S1 |
| Canonical SMILES | CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e] thiazin-2-ylidene)acetate belongs to the class of 1,3-thiazine derivatives. Its structure comprises:
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A benzo[e]thiazine ring system fused to a benzene ring.
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A conjugated enone system (C=O at position 4 and C=C at position 2).
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An ethyl ester group at the acetamide side chain.
Table 1: Key Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
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NMR: Distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~7.0–7.4 ppm), and the thiazine ring protons .
Synthesis Methods
Multi-Step Condensation and Cyclization
The compound is typically synthesized via:
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Condensation: Reaction of thiazine precursors (e.g., 4-oxo-3,4-dihydro-2H-benzo[e] thiazine) with ethyl acetate or analogous esters.
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Cyclization: Acid- or base-mediated intramolecular cyclization to form the fused thiazine ring .
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Oxidation: Final oxidation steps to stabilize the enone system .
Table 2: Representative Synthetic Routes
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The enone system undergoes nucleophilic attacks at C5 and C7 positions, leading to dearomatized intermediates. For example:
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Grignard Reagents: CH₃MgBr adds to C5/C7, forming 4,5-dimethyl-5H-benzo[e][1, thiazines after hydrolysis .
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Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a hydroxyl group.
Oxidation and Substitution
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Oxidation: The oxo group at C4 can be further oxidized to carboxylic acid derivatives under strong conditions (e.g., KMnO₄) .
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Electrophilic Substitution: Bromination or nitration occurs at the aromatic ring under standard conditions .
Table 3: Reaction Pathways and Products
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Nucleophilic Addition | CH₃MgBr | 4,5-Dimethyl-5H-thiazine derivatives | Antitubercular agents |
| Reduction | NaBH₄ | 4-Hydroxy-3,4-dihydrothiazine | Pharmacological studies |
| Oxidation | KMnO₄, H₂SO₄ | 4-Carboxy-thiazine derivative | Material science |
Applications in Research
Materials Science
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Coordination Chemistry: The thiazine ring binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .
Comparison with Analogous Compounds
Table 4: Structural and Functional Comparisons
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